4-Chloro-2-fluoro-5-iodopyridine

Übersicht

Beschreibung

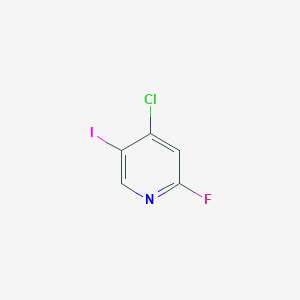

4-Chloro-2-fluoro-5-iodopyridine is an organic compound with the molecular formula C5H2ClFIN It is a halogenated pyridine derivative, characterized by the presence of chlorine, fluorine, and iodine atoms on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-5-iodopyridine typically involves a multi-step process starting from commercially available pyridine derivatives. One common method involves the following steps:

Starting Material: 2,4-Diiodopyridine.

Fluorination: Introduction of a fluorine atom to form 2-fluoro-4-iodopyridine.

Chlorination: Introduction of a chlorine atom to obtain the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for industrial-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-fluoro-5-iodopyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: Due to the presence of halogen atoms, it readily participates in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: It can be used in coupling reactions such as Suzuki coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts are often used in Suzuki coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-Chloro-2-fluoro-5-iodopyridine is a crucial intermediate in the synthesis of several pharmaceutical compounds, especially those targeting cancer treatment. Its unique halogen substituents enhance its reactivity and selectivity in chemical reactions, making it valuable for developing novel therapeutic agents.

Key Pharmaceutical Applications:

- Synthesis of Anticancer Agents: The compound has been utilized in the design of new drugs that inhibit cancer cell proliferation.

- Targeted Drug Delivery Systems: Its properties facilitate the development of targeted therapies that minimize side effects on healthy tissues.

Agricultural Chemicals

In agrochemical research, this compound plays a significant role in formulating effective pesticides and herbicides. The halogen substitutions improve the stability and efficacy of these compounds against pests and diseases.

Key Agricultural Applications:

- Pesticide Formulation: Enhances the effectiveness of active ingredients in pest control products.

- Herbicide Development: Contributes to the creation of selective herbicides that protect crops while minimizing environmental impact.

Material Science

The compound's unique chemical structure allows it to be explored in material science for developing advanced materials such as polymers and coatings. Its ability to participate in various chemical reactions makes it suitable for synthesizing materials with specific properties.

Key Material Science Applications:

- Polymer Synthesis: Used as a building block for creating functionalized polymers with desired mechanical and thermal properties.

- Coating Technologies: Investigated for its potential in protective coatings that require high durability and resistance to environmental factors.

Biochemical Research

This compound is also significant in biochemical research, particularly in studying enzyme inhibition and receptor binding mechanisms. Its halogen atoms can influence molecular interactions, making it a useful tool for understanding biological processes.

Key Biochemical Applications:

- Enzyme Inhibition Studies: Assists researchers in identifying potential inhibitors for specific enzymes involved in disease pathways.

- Receptor Binding Analysis: Aids in exploring the binding affinities of various biomolecules, contributing to drug discovery efforts.

Synthesis of Fluorinated Compounds

The presence of fluorine in this compound makes it an essential precursor for synthesizing fluorinated compounds, which are crucial in medical imaging and diagnostics.

Key Applications in Fluorinated Compounds:

- Medical Imaging Agents: Utilized in developing compounds that enhance imaging techniques such as PET scans.

- Diagnostic Tools: Contributes to the formulation of reagents used in various diagnostic applications.

Data Table: Summary of Applications

| Application Area | Specific Uses | Impact |

|---|---|---|

| Pharmaceutical | Anticancer drug synthesis | Development of targeted therapies |

| Agricultural Chemicals | Pesticide and herbicide formulation | Enhanced crop protection |

| Material Science | Polymer and coating development | Improved material properties |

| Biochemical Research | Enzyme inhibition studies | Insights into disease mechanisms |

| Fluorinated Compounds | Medical imaging agents | Enhanced diagnostic capabilities |

Case Studies and Research Findings

- Anticancer Research : A study published by PubChem highlighted the use of this compound as a precursor for synthesizing novel anticancer agents that showed promising results in inhibiting tumor growth in preclinical models.

- Agrochemical Development : Research conducted by leading agrochemical firms demonstrated that formulations containing this compound exhibited increased efficacy against resistant pest strains while maintaining environmental safety standards.

- Material Innovations : A collaborative study between universities and industry partners explored the use of this compound in creating high-performance polymers that exhibited superior thermal stability compared to traditional materials.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-fluoro-5-iodopyridine involves its interaction with various molecular targets. The presence of halogen atoms can influence its reactivity and binding affinity to specific enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Fluoro-5-iodopyridine

- 4-Chloro-5-fluoro-2-pyrimidinamine

- 2-Chloro-5-iodopyridine

Uniqueness

4-Chloro-2-fluoro-5-iodopyridine is unique due to the specific arrangement of chlorine, fluorine, and iodine atoms on the pyridine ring. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic and research applications .

Biologische Aktivität

4-Chloro-2-fluoro-5-iodopyridine is a halogenated pyridine derivative characterized by the molecular formula CHClFIN. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in the synthesis of complex organic molecules. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and relevant research findings.

This compound possesses unique electronic properties due to the presence of halogen atoms, which enhance its lipophilicity and reactivity. The compound can participate in various chemical reactions, including:

- Nucleophilic Substitution : The halogen atoms facilitate nucleophilic attacks, leading to the formation of substituted pyridines.

- Oxidation and Reduction : It can undergo redox reactions under suitable conditions.

- Coupling Reactions : The compound is useful in coupling reactions, such as Suzuki coupling, to synthesize biaryl compounds.

| Property | Value |

|---|---|

| Molecular Formula | CHClFIN |

| Molecular Weight | 227.48 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The compound has been shown to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism. By binding to the active sites of these enzymes, it can modulate metabolic pathways and alter gene expression related to oxidative stress and apoptosis .

Case Studies

- Cytochrome P450 Interaction : Research indicates that this compound significantly affects cytochrome P450 activity, leading to altered drug metabolism. This interaction highlights its potential as a pharmacological agent in drug design .

- Anticancer Activity : Preliminary studies have suggested that halogenated pyridines exhibit anticancer properties. The unique structure of this compound may contribute to its ability to induce apoptosis in cancer cells .

- Neuropharmacological Effects : Investigations into the neuropharmacological properties of this compound have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Table 2: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes |

| Anticancer Properties | Induces apoptosis in cancer cell lines |

| Neuropharmacological Effects | Modulates neurotransmitter systems |

Safety and Toxicology

While exploring the biological activity, safety considerations are paramount. This compound is classified as harmful if swallowed or inhaled and may cause skin and eye irritation . Safety data sheets recommend wearing protective equipment when handling this compound.

Table 3: Safety Data Summary

| Hazard Type | Description |

|---|---|

| Acute Toxicity | Harmful if swallowed or inhaled |

| Skin Irritation | Causes skin irritation |

| Eye Irritation | Causes serious eye irritation |

Eigenschaften

IUPAC Name |

4-chloro-2-fluoro-5-iodopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFIN/c6-3-1-5(7)9-2-4(3)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXFHWCQVOIBDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657719 | |

| Record name | 4-Chloro-2-fluoro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184914-20-2 | |

| Record name | 4-Chloro-2-fluoro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.